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A comprehensive review of Fevipiprant, a selective prostaglandin D2 receptor 2 antagonist,

reveals modest but statistically significant improvements in lung function and asthma control in

certain patient populations. However, the clinical importance of these effects remains a subject

of discussion, as the benefits observed in large-scale clinical trials did not consistently meet the

threshold for minimal clinically important differences.

Fevipiprant is an oral, non-steroidal medication that targets the chemoattractant receptor-

homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2]

This receptor is activated by prostaglandin D2 (PGD2), a key mediator in the inflammatory

cascade associated with allergic asthma.[1][3] By blocking the PGD2/CRTH2 pathway,

Fevipiprant aims to reduce the eosinophilic airway inflammation that is a hallmark of type 2

(T2)-high asthma.[4]

Comparative Efficacy of Fevipiprant
Systematic reviews and meta-analyses of randomized controlled trials have provided a

quantitative assessment of Fevipiprant's efficacy compared to placebo in patients with

persistent asthma. The primary endpoints evaluated in these trials include lung function, as

measured by the forced expiratory volume in one second (FEV1), asthma control, assessed

using the Asthma Control Questionnaire (ACQ), and the rate of asthma exacerbations.

Two major meta-analyses, one encompassing seven trials and another including ten

randomized controlled trials with a total of 7902 patients, form the basis of this comparative

guide. The key findings from these analyses are summarized below.
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Lung Function (FEV1)
Across multiple studies, Fevipiprant demonstrated a statistically significant, albeit small,

improvement in lung function.

Outcome
Measure

Fevipiprant
Effect vs.
Placebo

Confidence
Interval (95%)

p-value Citation

Post-

Bronchodilator

FEV1

Standardized

Mean Difference:

0.249

0.157 to 0.341 <0.001

Pre-

Bronchodilator

FEV1

Standardized

Mean Difference:

0.115

0.043 to 0.188 0.002

FEV1
Mean Difference:

0.05 L
0.02 to 0.07 <0.0001

Asthma Control and Quality of Life
Improvements in patient-reported outcomes, such as asthma control and quality of life, were

also observed with Fevipiprant treatment.
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Outcome
Measure

Fevipiprant
Effect vs.
Placebo

Confidence
Interval (95%)

p-value Citation

Asthma Control

Questionnaire

(ACQ) Score

Standardized

Mean Difference:

-0.124

-0.187 to -0.062 <0.001

Asthma Control

Questionnaire

(ACQ) Score

Mean Difference:

-0.10
-0.16 to -0.04 0.001

Asthma Quality

of Life

Questionnaire

(AQLQ) Score

Mean Difference:

0.08
0.03 to 0.13 0.003

Asthma Exacerbations
The effect of Fevipiprant on reducing asthma exacerbations was most pronounced in patients

with higher baseline eosinophil counts and at higher doses.

Patient
Population

Fevipiprant
Dose

Risk Ratio
(RR) vs.
Placebo

Confidence
Interval
(95%)

p-value Citation

High

Eosinophil

Count

450mg daily 0.77 0.61 to 0.97 Not Specified

Overall

Population
150mg daily 0.86 0.69 to 1.08 Not Specified

Patients with

at least one

exacerbation

Not specified 0.86 0.77 to 0.97 0.01

Despite these statistically significant findings, it is important to note that for many of the

outcomes, the magnitude of the effect did not reach the minimal clinically important difference
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(MCID), raising questions about the clinical relevance of these benefits. Furthermore, large

Phase III clinical trials (LUSTER-1 and LUSTER-2) did not find a significant reduction in the

annualized rate of moderate to severe asthma exacerbations with Fevipiprant compared to

placebo in the overall study population or in patients with high blood eosinophil counts. This

ultimately led to the discontinuation of Fevipiprant's clinical development for asthma.

Safety and Tolerability
Fevipiprant was generally well-tolerated in clinical trials, with no significant safety issues

identified when compared with placebo.

Experimental Protocols
The clinical trials included in the meta-analyses followed rigorous, randomized, double-blind,

placebo-controlled designs. A general overview of the experimental protocols is provided

below.

Participant Eligibility
Inclusion Criteria: Patients were typically adults and adolescents (aged 12 or 18 years and

older) with a clinical diagnosis of persistent, uncontrolled asthma. Uncontrolled asthma was

often defined by specific scores on the Asthma Control Questionnaire (ACQ-7 ≥ 1.25) and a

history of exacerbations. Many trials specifically recruited patients with evidence of

eosinophilic inflammation, such as elevated blood or sputum eosinophil counts (e.g., blood

eosinophils ≥ 250 cells/μL or sputum eosinophils ≥ 2%). Participants were required to be on

stable doses of standard-of-care asthma medications, such as inhaled corticosteroids (ICS)

and long-acting beta-agonists (LABA).

Exclusion Criteria: Common exclusion criteria included a history of life-threatening asthma,

current smokers or recent ex-smokers, and other significant respiratory or systemic

diseases.

Study Design and Treatment
Randomization: Patients were randomly assigned to receive either Fevipiprant at various

doses (e.g., 150 mg or 450 mg once daily) or a matching placebo, in addition to their

standard-of-care asthma therapy.
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Blinding: Both patients and investigators were blinded to the treatment allocation to minimize

bias.

Treatment Duration: The treatment period in the pivotal Phase III trials was 52 weeks.

Outcome Measures
Primary Efficacy Endpoints: The primary outcome in many of the later-phase trials was the

annualized rate of moderate to severe asthma exacerbations.

Secondary Efficacy Endpoints: These included changes from baseline in pre- and post-

bronchodilator FEV1, scores on the ACQ and AQLQ, and changes in inflammatory

biomarkers such as blood and sputum eosinophil counts.

Safety Assessments: Safety was monitored through the recording of adverse events, clinical

laboratory tests, vital signs, and electrocardiograms.

Visualizing the Science Behind Fevipiprant
To better understand the context of Fevipiprant's development and evaluation, the following

diagrams illustrate its mechanism of action, the typical workflow of a clinical trial, and the

process of a systematic review and meta-analysis.
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Caption: Fevipiprant's mechanism of action in the PGD2-CRTH2 signaling pathway.
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Caption: A typical experimental workflow for a Fevipiprant clinical trial.
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Caption: The logical flow of a systematic review and meta-analysis process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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